molecular formula C13H14N2O3S B11804444 2-(2-Amino-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid

2-(2-Amino-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid

Cat. No.: B11804444
M. Wt: 278.33 g/mol
InChI Key: NNZVVMXAUXFSGF-UHFFFAOYSA-N
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Description

2-(2-Amino-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid is a thiazole derivative known for its diverse biological activities Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid typically involves the reaction of 4-methoxy-2-methylbenzaldehyde with thiourea in the presence of a base to form the thiazole ring. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-(2-Amino-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to its antimicrobial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

2-[2-amino-4-(4-methoxy-2-methylphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C13H14N2O3S/c1-7-5-8(18-2)3-4-9(7)12-10(6-11(16)17)19-13(14)15-12/h3-5H,6H2,1-2H3,(H2,14,15)(H,16,17)

InChI Key

NNZVVMXAUXFSGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C(SC(=N2)N)CC(=O)O

Origin of Product

United States

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